六水合硝酸铜

描述

Synthesis Analysis

The synthesis of cupric nitrate hexahydrate involves the reaction of copper with nitric acid, often with the addition of an oxidizing agent like hydrogen peroxide to optimize the reaction conditions (Ben, 2002). Another method includes the preparation of hexadecyl silica supported cupric nitrate, which demonstrates the versatility in synthesizing cupric nitrate compounds for specific applications (Mohanazadeh & Ghamsari, 1996).

Molecular Structure Analysis

Cupric nitrate hexahydrate's structure has been extensively studied, revealing insights into its molecular configuration and the nature of its coordination compounds. For instance, the interaction of cupric nitrate trihydrate with S-2-pyridyl thioates in acetonitrile highlights the complex's structural versatility and the significant role of cupric nitrate in the formation of copper complexes (Choi et al., 1986).

Chemical Reactions and Properties

Cupric nitrate hexahydrate is involved in selective oxidation reactions, such as the oxidation of alcohols to their corresponding carbonyl compounds, demonstrating its utility as a reagent in organic synthesis (Mohanazadeh & Ghamsari, 1996). Additionally, the compound's role in accelerating biogas production from cow dung by enhancing the production rate highlights its potential in energy conversion applications (Singh & Singh, 1996).

Physical Properties Analysis

The physical properties of cupric nitrate hexahydrate, including its crystalline structure and phase transitions, have been subjects of study. Investigations into the hydrated crystals of cupric nitrates reveal their unique dielectric behavior and phase transition characteristics, which are crucial for understanding the material's physical behavior under different conditions (Kiriyama, 1962).

Chemical Properties Analysis

The chemical properties of cupric nitrate hexahydrate, particularly its reactivity and interaction with other compounds, are fundamental to its application in synthesis and material science. For example, its role in the nitration of aromatic hydrocarbons under specific conditions showcases its applicability in producing regioselective nitrated compounds, which is valuable in organic chemistry and materials science (Laszlo & Vandormael, 1988).

科学研究应用

醇的氧化:十六烷基硅胶负载的硝酸铜用于将醇氧化成羰基化合物,在四氯化碳存在下表现出绝对的化学选择性和高产率(Mohanazadeh & Ghamsari,1996)。

沼气生产:硝酸铜提高了牛粪的沼气产量,显示产气量增加了 22%(Singh & Singh,1996)。

抗菌性能:使用硝酸铜合成的 CuO 纳米颗粒对革兰氏阳性和革兰氏阴性细菌表现出尺寸依赖性的抗菌活性(Azam 等人,2012)。

聚合物中的射线不透明性:聚(甲基丙烯酸甲酯)和硝酸铜体系具有射线不透明性,可用于 X 射线成像,特别是在医疗植入物中(Cabasso,Smid,& Sahni,1989)。

纳米结构合成:硝酸铜用于合成 CuO 纳米结构,该纳米结构在电池、传感器、催化和环境修复中具有应用(Zhang 等人,2014)。

光催化脱色:由硝酸铜制备的 CuO 纳米颗粒用作光催化剂,用于脱色含有偶氮染料的废水(Ramesh,2021)。

氧化铜电沉积:注入共晶 Na-K 硝酸盐熔体的铜可以阳极沉积为氧化铜,适用于电子设备和显示器(Tench,Kendig,& Jeanjaquet,1994)。

安全和危害

未来方向

The investigation of copper nitrate cluster anions in the gas phase using ultraviolet/visible/near-infrared (UV/vis/NIR) spectroscopy provides detailed insight into the electronic structure of the copper salt and its intriguing photochemistry . This could open up new avenues for research and applications in the future.

属性

IUPAC Name |

copper;dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXJFNVGIDRLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

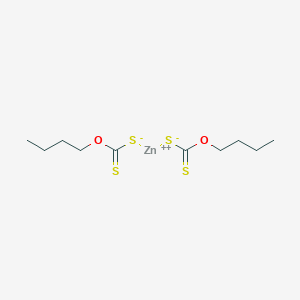

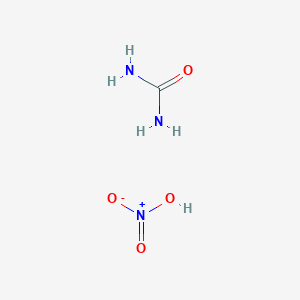

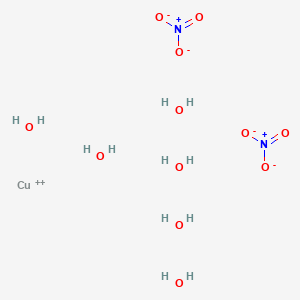

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH12N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158943 | |

| Record name | Cupric nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cupric nitrate hexahydrate | |

CAS RN |

13478-38-1 | |

| Record name | Cupric nitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper (II) nitrate, hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC NITRATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HP2H86BS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。